
N,N,N-Triethyl-4-methylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-4-methylanilinium chloride: is a quaternary ammonium salt, which is a type of organic compound that contains a positively charged nitrogen atom bonded to four alkyl groups. This compound is known for its applications in various chemical processes, including phase-transfer catalysis and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-4-methylanilinium chloride typically involves the alkylation of 4-methylaniline with triethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Triethyl-4-methylanilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring in the compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce N,N,N-Triethyl-4-methylaniline.
Oxidation Reactions: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: N,N,N-Triethyl-4-methylanilinium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can also be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its role as a phase-transfer catalyst is particularly valuable in large-scale chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-4-methylanilinium chloride involves its ability to act as a phase-transfer catalyst. The positively charged nitrogen atom facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reactivity of the anions and improves the overall efficiency of the reaction.
Molecular Targets and Pathways: The compound primarily targets anionic species in the reaction mixture, enabling their transfer across phase boundaries. This mechanism is crucial for reactions that involve ionic reactants and non-polar solvents.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethylanilinium chloride
- N,N,N-Triethyl-4-methylanilinium iodide
- N,N,N-Triethyl-4-methylanilinium bromide
Uniqueness: N,N,N-Triethyl-4-methylanilinium chloride is unique due to its specific alkyl group configuration and its effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in various chemical processes.
Propriétés
Numéro CAS |
880130-37-0 |
|---|---|
Formule moléculaire |
C13H22ClN |
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
triethyl-(4-methylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H22N.ClH/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CBUQUYVADDKSLG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)C1=CC=C(C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
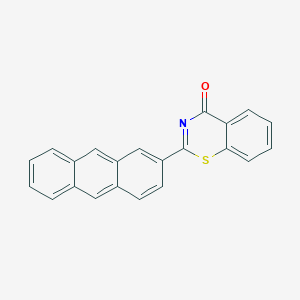
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

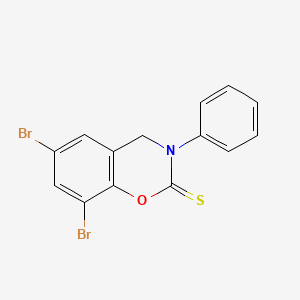
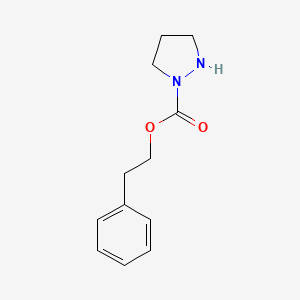
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
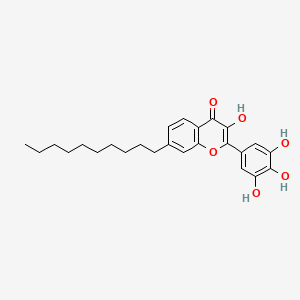
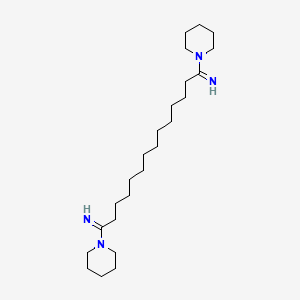
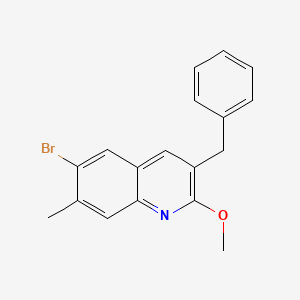
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
